molecular formula C13H16N2 B2746354 5-Quinolinemethanamine,-propyl- CAS No. 1213690-07-3

5-Quinolinemethanamine,-propyl-

Cat. No. B2746354
CAS RN: 1213690-07-3
M. Wt: 200.285
InChI Key: WFEQQIHJUQCTQY-UHFFFAOYSA-N
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Description

5-Quinolinemethanamine, propyl- is a quinoline derivative . Quinolines are 1,4-diazines with widespread occurrence in nature . They are valuable scaffolds in organic synthesis .


Synthesis Analysis

Quinolines can be synthesized from N-propargyl aniline derivatives employing tin and indium chlorides . The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular formula of 5-Quinolinemethanamine, propyl- is C13H16N2 . It has a molecular weight of 200.29 .


Chemical Reactions Analysis

The chemical reactions of quinolines involve a variety of processes. For instance, they can undergo reactions with propargylic amines and related structures for the transition metal mediated construction of aromatic nitrogen heterocycles .

Future Directions

The future directions in the field of quinoline research involve overcoming the challenges of drug resistance. There is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

properties

IUPAC Name

1-quinolin-5-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-5-12(14)10-6-3-8-13-11(10)7-4-9-15-13/h3-4,6-9,12H,2,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEQQIHJUQCTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C2C=CC=NC2=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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